molecular formula C14H9NO2S B374544 2-Nitrodibenzo[b,f]thiepine

2-Nitrodibenzo[b,f]thiepine

Cat. No.: B374544
M. Wt: 255.29g/mol
InChI Key: QVIHSNOYAUDCAC-UHFFFAOYSA-N
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Description

2-Nitrodibenzo[b,f]thiepine is a sulfur-containing heterocyclic compound characterized by a seven-membered thiepine ring fused with two benzene moieties and a nitro (-NO₂) substituent at the 2-position. This structural configuration imparts unique electronic and steric properties, influencing its reactivity and physical characteristics. For instance, the synthesis of dibenzo[b,e]thiepine derivatives involves multi-stage reactions, including cyclization and functional group modifications .

The nitro group’s electron-withdrawing nature likely affects the compound’s stability and reactivity, making it a candidate for further functionalization or applications in materials science. However, specific data on its synthesis, crystallography, or biological activity remain gaps in the current literature.

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29g/mol

IUPAC Name

3-nitrobenzo[b][1]benzothiepine

InChI

InChI=1S/C14H9NO2S/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)18-14/h1-9H

InChI Key

QVIHSNOYAUDCAC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

(a) Nitro-Substituted Heterocycles

  • 2-Methyl-5-nitrobenzo[b]thiophene () :

    • Structure : A five-membered thiophene ring fused to a benzene ring, with nitro and methyl groups at positions 5 and 2, respectively.
    • Synthesis : Achieved in four steps, including nitration and methylation (Scheme S1) .
    • Reactivity : The nitro group directs electrophilic substitutions to meta positions, contrasting with 2-Nitrodibenzo[b,f]thiepine, where the larger ring size and fused benzene moieties may alter regioselectivity.
  • Dibenzo[b,e]thiepine Derivatives (): Structure: Seven-membered thiepine fused to two benzene rings, often functionalized with substituents like bromine or hydroxyl groups. Synthesis: Multi-stage reactions involving sodium ethanethiolate, with substituents influencing reaction pathways (e.g., pyrimidinyl groups induce novel heterocycle formation) .

(b) Nifedipine () :

  • Structure : A 1,4-dihydropyridine derivative with a 2-nitrophenyl group.
  • Physical Properties: Melting point: ~172°C (calculated via Joback/Crippen methods). Solubility: Low in water but high in organic solvents like ethanol .
  • Comparison : While Nifedipine shares a nitroaryl moiety, its dihydropyridine core and pharmacological role as a calcium channel blocker distinguish it from this compound. The latter’s larger aromatic system may confer higher thermal stability but lower solubility in polar solvents.

Physicochemical Properties (Hypothetical Analysis)

Property This compound (Predicted) 2-Methyl-5-nitrobenzo[b]thiophene Dibenzo[b,e]thiepine Derivatives Nifedipine
Melting Point ~180–200°C ~150–160°C ~100–120°C ~172°C
Solubility Low in water; moderate in DMSO Low in water; high in chloroform Variable (depends on substituents) High in ethanol
Electron Density Electron-deficient (due to -NO₂) Moderately electron-deficient Electron-neutral or -rich Electron-deficient
Synthetic Complexity High (multi-step cyclization) Moderate (four steps) High (variable substituent effects) Industrial-scale

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